2-Amino-4-methoxypyrimidine-5-carbonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-4-methoxypyrimidine-5-carbonitrile is a heterocyclic compound with the molecular formula C6H6N4O. It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methoxypyrimidine-5-carbonitrile typically involves the reaction of 2-amino-4-methoxypyrimidine with cyanogen bromide under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the formation of the carbonitrile group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better

生物活性

2-Amino-4-methoxypyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes an amino group and a methoxy substituent on the pyrimidine ring. Research has indicated that such compounds may exhibit a variety of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.

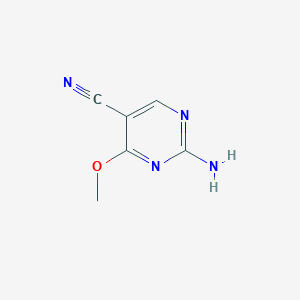

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the amino and methoxy groups enhances its binding affinity to these targets, potentially leading to inhibition of specific enzymatic pathways involved in disease processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. For instance, derivatives with similar structures have shown significant cytotoxicity against various cancer cell lines. A comparative analysis revealed that compounds with a pyrimidine scaffold exhibited IC50 values in the nanomolar range against breast (MCF-7) and lung (A549) cancer cell lines .

Anti-inflammatory Properties

Antimicrobial Activity

In addition to anticancer and anti-inflammatory properties, this compound has been evaluated for antimicrobial activity against various pathogens. Preliminary results suggest that it exhibits moderate antibacterial effects, making it a candidate for further development in antimicrobial therapies .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research has shown that substituents at different positions on the pyrimidine ring can significantly affect the compound's potency and selectivity. For example, the introduction of different alkyl or aryl groups at the 6-position has been linked to enhanced selectivity for specific adenosine receptors (ARs), particularly A1AR and A2AAR .

| Substituent Position | Effect on Activity |

|---|---|

| 2 | Increased anticancer potency |

| 4 | Enhanced COX-2 inhibition |

| 6 | Improved receptor selectivity |

Case Studies

- Anticancer Evaluation : A study involving a series of pyrimidine derivatives demonstrated that compounds similar to this compound showed significant inhibition of cell proliferation in MCF-7 and A549 cells, with IC50 values ranging from 10 to 100 nM .

- COX Inhibition : In a comparative study assessing COX inhibition, derivatives with a methoxy group at the 4-position exhibited IC50 values as low as 4.6 µM against COX-2, indicating their potential as selective anti-inflammatory agents .

- Antimicrobial Screening : A screening assay revealed that several derivatives showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting their utility in developing new antimicrobial agents .

科学研究应用

The compound has been studied for its interaction with adenosine receptors, specifically as a ligand for A1 and A2A adenosine receptors. Research indicates that derivatives of 2-amino-4-methoxypyrimidine-5-carbonitrile exhibit selective antagonistic properties towards these receptors, making them potential candidates for the treatment of various conditions related to the adenosinergic system.

| Compound Derivative | A1AR Affinity | A2AAR Affinity | Selectivity Ratio |

|---|---|---|---|

| Derivative 1 | High | Moderate | 3:1 |

| Derivative 2 | Moderate | Low | 10:1 |

| Derivative 3 | Low | High | 1:5 |

Medicinal Applications

Research has shown that compounds like this compound can be developed into therapeutic agents targeting neurological disorders, cardiovascular diseases, and cancer. The ability to selectively inhibit adenosine receptors suggests potential applications in treating conditions such as:

- Neurological Disorders : Potential use in managing Parkinson's disease and other neurodegenerative conditions.

- Cardiovascular Health : Investigation into the modulation of heart rate and blood pressure through adenosine receptor pathways.

- Cancer Therapy : Exploration of anti-tumor effects by targeting tumor microenvironments through adenosinergic signaling.

Case Studies

Several studies have highlighted the efficacy of derivatives of this compound in preclinical models:

Case Study 1: Neurological Effects

A study evaluated the effects of a specific derivative on mouse models of Parkinson's disease. Results indicated significant improvement in motor function and reduced neuroinflammation, suggesting a neuroprotective role mediated by adenosine receptor modulation .

Case Study 2: Anticancer Properties

In vitro studies demonstrated that certain derivatives inhibited the growth of cancer cell lines (e.g., breast and lung cancers) by inducing apoptosis through adenosine receptor pathways .

常见问题

Basic Question: What are the common synthetic routes for 2-amino-4-methoxypyrimidine-5-carbonitrile, and how are reaction conditions optimized?

Answer:

The compound is typically synthesized via multicomponent reactions (MCRs) or nucleophilic substitution. For example:

- MCR Approach : Under thermal aqueous conditions, a three-component reaction involving aldehydes, malononitrile, and thiourea derivatives can yield pyrimidinecarbonitrile scaffolds. Reaction efficiency depends on temperature (80–100°C), solvent polarity, and catalyst selection (e.g., acetic acid) .

- Amine Substitution : Heating 2-methylthiopyrimidine derivatives with amines (e.g., phenethylamine) under reflux in ethanol or methanol replaces the methylthio group. Acidification with HCl precipitates the product, with yields influenced by amine reactivity and reflux duration (e.g., 70% yield after 12 hours) .

Optimization Tips : Monitor reaction progress via TLC, adjust stoichiometry for sterically hindered amines, and use high-purity solvents to minimize byproducts.

Basic Question: How is this compound characterized structurally?

Answer:

Key characterization methods include:

- Spectroscopy :

- Mass Spectrometry : ESI-MS or EI-MS confirms molecular ion peaks (e.g., m/z 349.12 for [M⁺]) and fragmentation patterns (e.g., loss of C₇H₇ group) .

- Elemental Analysis : Validate C, H, N content (e.g., ±0.3% deviation from theoretical values) .

Advanced Question: How can contradictory spectral data during characterization be resolved?

Answer:

Discrepancies often arise from tautomerism or solvent effects. For example:

- NH/NH₂ Signal Broadening : In DMSO-d₆, hydrogen bonding can obscure NH peaks. Use deuterated chloroform or lower-concentration samples to sharpen signals .

- Unexpected MS Fragments : Isotopic patterns (e.g., M⁺+2 peaks in brominated derivatives) may indicate impurities. Compare with simulated spectra (e.g., m/z 351/353 for Br isotopes) .

- Thermal Degradation : Decarboxylation or ring-opening during melting-point analysis (>200°C) can skew results. Use differential scanning calorimetry (DSC) for sensitive compounds .

Advanced Question: What strategies enhance the binding affinity of this compound to biological targets (e.g., HSA)?

Answer:

Modify substituents to optimize hydrophobic/hydrogen-bond interactions:

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the 4-position to enhance π-π stacking with HSA’s Trp-214 residue .

- Thermodynamic Profiling : Binding studies using fluorescence quenching (Stern-Volmer analysis) reveal exothermic interactions (ΔH = -13.06 kJ/mol) driven by entropy changes (ΔS = +51.34 J/mol·K). Optimize solubility (e.g., DMSO:PBS mixtures) to mimic physiological conditions .

- Competitive Assays : Displacement experiments with warfarin or ibuprofen identify binding sites (Sudlow I/II) and guide structural modifications .

Advanced Question: How can synthetic yields be improved for derivatives with bulky substituents?

Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in SNAr reactions .

- Microwave Assistance : Reduce reaction time (e.g., 30 minutes vs. 12 hours) and improve yields by 15–20% via controlled dielectric heating .

- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to activate electrophilic pyrimidine carbons toward nucleophilic attack .

Advanced Question: What are the implications of conflicting bioactivity data across structural analogs?

Answer:

Contradictions may stem from:

- Regiochemical Variations : Antidiabetic activity in 4-amino-6-phenyl derivatives (IC₅₀ = 8 µM) vs. inactivity in 6-chlorophenyl analogs due to steric clashes with target enzymes .

- Metabolic Stability : Methoxy groups improve plasma half-life but may reduce membrane permeability. Balance lipophilicity (logP 2.5–3.5) via Hansch analysis .

Resolution : Perform dose-response assays (e.g., 1–100 µM range) and validate target engagement via SPR or ITC .

属性

IUPAC Name |

2-amino-4-methoxypyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c1-11-5-4(2-7)3-9-6(8)10-5/h3H,1H3,(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWHMZLJILFROC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。